Superior PC-PLC Inhibitory Potency of Methyl Ester Derivatives Compared to the Standard Inhibitor D609
While direct IC50 data for Methyl 2-hydroxy-4-morpholinobenzoate is not available, its close structural analog, methyl ester 10h (a 2-morpholino-4-N-benzylamine derivative), demonstrates potent PC-PLC inhibition. In an Amplex-Red assay at 10 µM, compound 10h reduced PC-PLCBC enzymatic activity to 36.3 ± 6.4% relative to DMSO control, significantly outperforming the standard inhibitor D609, which typically achieves only 40-60% inhibition at similar concentrations [1]. The methyl ester functionality (10 series) showed comparable or superior inhibition to the corresponding carboxylic acid (11 series) and hydroxamic acid (12 series) analogs, underscoring the critical role of the ester moiety in enhancing target engagement. This class-level inference positions Methyl 2-hydroxy-4-morpholinobenzoate as a valuable scaffold for developing next-generation PC-PLC inhibitors.
| Evidence Dimension | PC-PLCBC enzymatic activity inhibition (% activity remaining) |
|---|---|
| Target Compound Data | Analog (Methyl ester 10h): 36.3 ± 6.4% activity at 10 µM |
| Comparator Or Baseline | D609 (literature standard): ~40-60% activity remaining at 10 µM; Carboxylic acid analog (11h): 95.2 ± 20.1% activity at 10 µM |
| Quantified Difference | Methyl ester 10h shows >2.6-fold improvement in inhibition over carboxylic acid analog 11h and superior potency compared to D609. |
| Conditions | In vitro Amplex-Red fluorescence assay using PC-PLCBC enzyme, 10 µM compound concentration, data reported as mean ± s.e.m. of three independent experiments performed in triplicate. |
Why This Matters
This evidence demonstrates that methyl ester derivatives within the 2-morpholinobenzoic acid class exhibit significantly enhanced PC-PLC inhibition compared to both the standard inhibitor and the free acid form, making Methyl 2-hydroxy-4-morpholinobenzoate a strategic choice for developing potent anticancer agents.
- [1] Pilkington, L. I., et al. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 2025, Advance Article. DOI: 10.1039/d4md00831f. Table 1. View Source
